5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps:
Starting Materials: The synthesis begins with 5,7-dichloroquinoline and 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The quinoline derivative is reacted with the sulfonyl chloride under reflux conditions to form the desired sulfonate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can also occur, especially at the sulfonate ester group.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of chlorine atoms on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced sulfonate esters.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its quinoline structure, it has potential as an antimicrobial agent.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound is investigated for its potential in developing new pharmaceuticals, particularly for treating infections and inflammatory diseases.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonate ester group can interact with proteins, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5,7-Dichloro-2-methyl-8-quinolinol: Used in various chemical syntheses.
Clioquinol: Another quinoline derivative with antimicrobial activity.
Uniqueness
5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to its combined quinoline and sulfonate ester structure, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C19H17Cl2NO3S |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-methyl-5-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C19H17Cl2NO3S/c1-11(2)13-7-6-12(3)17(9-13)26(23,24)25-19-16(21)10-15(20)14-5-4-8-22-18(14)19/h4-11H,1-3H3 |
InChI Key |
OQNGHMUQFRVISK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origin of Product |
United States |
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